DL-Tryptophane

Vue d'ensemble

Description

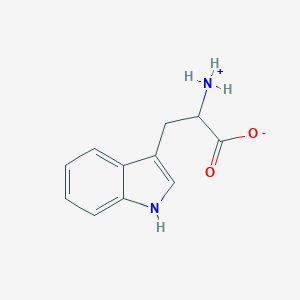

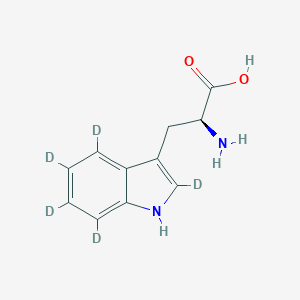

Le DL-Tryptophane, également connu sous le nom d’acide 2-amino-3-(1H-indol-3-yl)propanoïque, est un mélange racémique des formes D et L du tryptophane. Le tryptophane est un acide aminé essentiel qui joue un rôle crucial dans la biosynthèse des protéines. Il contient un groupe α-amino, un groupe α-acide carboxylique et une chaîne latérale indole, ce qui en fait une molécule polaire avec un substituant bêta-carbone aromatique non polaire. Le tryptophane est un précurseur de plusieurs biomolécules importantes, notamment le neurotransmetteur sérotonine, l’hormone mélatonine et la vitamine B3 .

Mécanisme D'action

Le DL-Tryptophane exerce ses effets principalement par son rôle de précurseur de la sérotonine et de la mélatonine. La conversion du this compound en sérotonine implique l’enzyme tryptophane hydroxylase, qui catalyse l’hydroxylation du tryptophane en 5-hydroxytryptophane. Cet intermédiaire est ensuite décarboxylé pour former la sérotonine. La sérotonine peut être ensuite métabolisée en mélatonine dans la glande pinéale. Ces molécules jouent un rôle crucial dans la régulation de l’humeur, du sommeil et d’autres processus physiologiques .

Applications De Recherche Scientifique

DL-Tryptophan has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various indole derivatives and peptides.

Biology: DL-Tryptophan is used in studies related to protein structure and function, as well as in the investigation of metabolic pathways.

Medicine: It serves as a precursor for the synthesis of serotonin and melatonin, which are important in the treatment of mood disorders and sleep-related issues.

Industry: DL-Tryptophan is used in the production of dietary supplements and as a feed additive to improve animal growth and health

Analyse Biochimique

Biochemical Properties

DL-Tryptophan is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a precursor for serotonin, a neurotransmitter synthesized via tryptophan hydroxylase . It can also be metabolized into melatonin, a hormone that regulates circadian rhythms, and vitamin B3 (nicotinic acid) .

Cellular Effects

DL-Tryptophan influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism . For example, the conversion of DL-Tryptophan into serotonin can affect mood and sleep patterns.

Molecular Mechanism

At the molecular level, DL-Tryptophan exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the enzyme tryptophan hydroxylase to initiate the synthesis of serotonin .

Metabolic Pathways

DL-Tryptophan is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is part of the 5-hydroxyindole and the kynurenine pathways .

Méthodes De Préparation

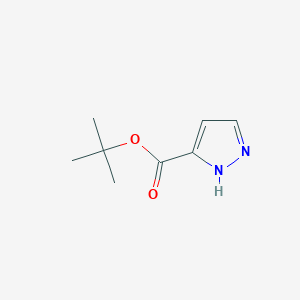

Voies synthétiques et conditions réactionnelles : La synthèse du DL-Tryptophane peut être réalisée par plusieurs méthodes. Une voie de synthèse courante implique la condensation de type Michael entre l’acroléine et l’acétamidomalonate d’éthyle, catalysée par diverses bases organiques et inorganiques. Le produit, le r-acétamido-r, r-dicarbéthoxybutyraldéhyde, est ensuite converti en α-acétamido-α-carbéthoxy-β-(3-indole)-propionate d’éthyle via la synthèse de l’indole de Fischer. L’hydrolyse et la décarboxylation subséquentes produisent du this compound .

Méthodes de production industrielle : La production industrielle du this compound implique souvent une fermentation microbienne utilisant des bactéries génétiquement modifiées. Ces bactéries sont conçues pour surproduire du tryptophane en optimisant les voies métaboliques impliquées dans sa biosynthèse. Le bouillon de fermentation est ensuite soumis à diverses étapes de purification pour isoler et purifier le this compound .

Analyse Des Réactions Chimiques

Types de réactions : Le DL-Tryptophane subit plusieurs types de réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : Le this compound peut être oxydé en utilisant des réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium en conditions acides ou basiques.

Réduction : La réduction du this compound peut être réalisée en utilisant des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Les réactions de substitution impliquant le this compound se produisent souvent sur le cycle indole, où la substitution électrophile peut introduire divers groupes fonctionnels.

Principaux produits :

Oxydation : L’oxydation du this compound peut conduire à la formation de la kynurénine et d’autres métabolites.

Réduction : Les réactions de réduction produisent généralement des dérivés du tryptophane avec des chaînes latérales modifiées.

Substitution : Les réactions de substitution peuvent produire une variété de dérivés indoles avec différents groupes fonctionnels attachés au cycle indole

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme matière première pour la synthèse de divers dérivés indoles et peptides.

Biologie : Le this compound est utilisé dans des études liées à la structure et à la fonction des protéines, ainsi que dans l’investigation des voies métaboliques.

Médecine : Il sert de précurseur à la synthèse de la sérotonine et de la mélatonine, qui sont importantes dans le traitement des troubles de l’humeur et des problèmes liés au sommeil.

Industrie : Le this compound est utilisé dans la production de compléments alimentaires et comme additif alimentaire pour améliorer la croissance et la santé des animaux

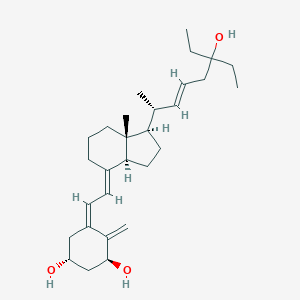

Comparaison Avec Des Composés Similaires

Le DL-Tryptophane est unique parmi les acides aminés en raison de sa chaîne latérale indole, qui permet des interactions biochimiques spécifiques. Les composés similaires comprennent :

L-Tryptophane : L’énantiomère naturel, qui est le plus souvent trouvé dans les protéines et qui a des rôles biochimiques similaires.

D-Tryptophane : L’énantiomère D, qui est moins courant et qui a des voies métaboliques différentes.

Phénylalanine et tyrosine : Acides aminés aromatiques avec des structures à cycle unique, contrairement au cycle indole du tryptophane

La structure unique du this compound et son rôle de précurseur de biomolécules importantes en font un composé précieux dans divers domaines de la recherche et de l’industrie.

Propriétés

IUPAC Name |

2-amino-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021418 | |

| Record name | DL-Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | DL-Tryptophan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

289.00 to 291.00 °C. @ 760.00 mm Hg | |

| Record name | (±)-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54-12-6, 27813-82-7, 73-22-3 | |

| Record name | (±)-Tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptophan, DL | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122286 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tryptophan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPTOPHAN, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9U7434L7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

293 °C | |

| Record name | (±)-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of DL-Tryptophan?

A1: DL-Tryptophan has a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol.

Q2: Is there any spectroscopic data available for DL-Tryptophan?

A: Yes, research has utilized various spectroscopic techniques to characterize DL-Tryptophan. For instance, UV spectrophotometry was used to quantify N-acetyl-DL-tryptophan in human albumin products []. Furthermore, infrared spectroscopy coupled with density functional theory calculations provided insights into the vibrational behavior and hydrogen bonding effects in zwitterionic DL-Tryptophan [].

Q3: How stable is DL-Tryptophan under different conditions?

A: While specific stability data under various conditions might require further investigation, DL-Tryptophan's stability in specific formulations has been explored. Research has shown that a human albumin preparation stabilized with sodium caprylate and N-acetyl-DL-tryptophan met the required stability standards, including storage at room temperature [].

Q4: What is the primary mechanism of action of DL-Tryptophan?

A4: DL-Tryptophan, as a source of Tryptophan, is involved in various metabolic pathways. It acts as a precursor for the neurotransmitter serotonin, plays a role in protein synthesis, and is involved in the kynurenine pathway, leading to the production of molecules like kynurenine and quinolinic acid.

Q5: How does DL-Tryptophan influence the kynurenine pathway?

A: Research indicates that DL-Tryptophan administration can influence the kynurenine pathway. For example, in rats, a loading dose of L-Tryptophan prior to DL-Tryptophan-7a-C14 administration increased the excretion of C14O2, suggesting enhanced tryptophan metabolism through this pathway [].

Q6: Does DL-Tryptophan affect serotonin levels?

A6: While not directly addressed in the provided research, DL-Tryptophan, as a source of Tryptophan, can influence serotonin levels. Tryptophan is a precursor for serotonin synthesis, and its availability can impact serotonin production in the brain.

Q7: What are the potential applications of DL-Tryptophan based on its biological activity?

A7: DL-Tryptophan's potential applications are primarily linked to Tryptophan's roles. These include its potential use as a nutritional supplement to address Tryptophan deficiency and its possible role in influencing serotonin-related functions, although further research is needed to solidify these applications.

Q8: How do structural modifications of DL-Tryptophan affect its activity?

A: Several studies investigated the structure-activity relationship of Tryptophan analogs. For example, the addition of a fluoroethoxy group at different positions on the indole ring of Tryptophan resulted in varying tumor uptake profiles in mice. Notably, 6-(2-[(18)F]fluoroethoxy)-DL-tryptophan exhibited the highest tumor/background ratio, showing promise as a potential PET tumor imaging agent [].

Q9: Are there specific drug delivery strategies being explored for DL-Tryptophan or its analogs?

A: While the provided research doesn't directly address specific drug delivery strategies for DL-Tryptophan, research on its analog, 6-(2-[(18)F]fluoroethoxy)-DL-tryptophan, suggests it might be primarily taken up via the large neutral amino acid transporter(s) (LAT) in small cell lung cancer cells []. This finding could guide future research on targeted drug delivery strategies.

Q10: How is DL-Tryptophan metabolized in the body?

A10: DL-Tryptophan is metabolized primarily through the kynurenine pathway. This pathway involves several enzymatic steps, ultimately leading to the formation of various metabolites, including kynurenine, kynurenic acid, anthranilic acid, and quinolinic acid.

Q11: What in vitro models have been used to study DL-Tryptophan?

A: Researchers have used various in vitro models to investigate DL-Tryptophan's effects. These include studying its interaction with transition metals like nickel(II) and cobalt(II) using spectroscopic methods [] and examining its transport across intestinal sacs in hamsters [].

Q12: What is known about the toxicity profile of DL-Tryptophan?

A: The provided research touches upon some aspects of DL-Tryptophan's safety profile. For example, in mice, DL-Tryptophan administration at a dose that significantly increased their daily intake led to focal hyperplasia of the bladder epithelium, suggesting a possible role as a cocarcinogen []. This finding highlights the importance of careful dose considerations.

Q13: Are there any long-term effects associated with DL-Tryptophan use?

A: While the provided research doesn't extensively cover long-term effects, the study in dogs where prolonged DL-Tryptophan supplementation led to bladder hyperplasia underscores the need for further investigation into potential long-term consequences [].

Q14: What are potential future research directions for DL-Tryptophan?

A14: Future research could focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-](/img/structure/B138611.png)

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)

![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)